2-Amino-3-bromo-5-fluorobenzonitrile
Overview
Description
2-Amino-3-bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 g/mol It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring
Mechanism of Action
Target of Action
Benzonitrile derivatives are often used in the synthesis of various bioactive compounds , suggesting that the targets could be diverse depending on the specific biochemical context.
Mode of Action
The mode of action of 2-Amino-3-bromo-5-fluorobenzonitrile involves its reactivity as a benzonitrile derivative. The bromide and fluoride substituents display different reactivities, enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions . This compound can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of heterocyclic compounds , which are involved in a wide range of biochemical pathways. For instance, it can react with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical context and the resulting compounds from its reactions. For example, it’s used in the synthesis of pyrimidine functional compounds acting as GABAAα2/α3 binding site agonists used in the treatment of anxiety disorders .
Biochemical Analysis
Biochemical Properties
The presence of the amino and nitrile groups in its structure suggests that it can undergo various chemical reactions, making it a potential intermediate in the synthesis of more complex molecules . The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-bromo-5-fluorobenzonitrile is not well-understood due to the lack of research in this area. Its structure suggests potential interactions with biomolecules. For instance, the amino group could potentially form hydrogen bonds with other molecules, while the nitrile group could act as a nucleophile in certain reactions .
Temporal Effects in Laboratory Settings
It is recommended to store this compound in a dark place, under an inert atmosphere, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-bromo-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2-bromo-5-fluorobenzonitrile, with an amine source . The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols.
Electrophilic aromatic substitution: The amino group can participate in reactions with electrophiles, leading to further functionalization of the benzene ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium carbonate, DMF, elevated temperatures.
Electrophilic aromatic substitution: Electrophiles such as halogens, acids, or alkylating agents.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Electrophilic aromatic substitution: Functionalized aromatic compounds.
Reduction: Primary amines.
Scientific Research Applications
2-Amino-3-bromo-5-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-3-bromo-5-fluorobenzonitrile is unique due to the specific positioning of its substituents on the benzene ring. This arrangement can lead to distinct reactivity and properties compared to its isomers and other similar compounds . The combination of amino, bromo, and fluoro groups provides a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
2-amino-3-bromo-5-fluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVRKGVLONYQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.